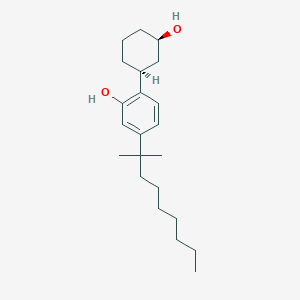
GT88U67BIP
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GT88U67BIP is a synthetic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dimethyloctyl group attached to a phenol ring, which is further substituted with a hydroxycyclohexyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GT88U67BIP typically involves multi-step organic reactions. One common method includes the alkylation of phenol with 1,1-dimethyloctyl bromide under basic conditions to form the intermediate compound. This intermediate is then subjected to a Friedel-Crafts acylation reaction with cyclohexanone, followed by reduction to introduce the hydroxy group on the cyclohexyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
GT88U67BIP undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The phenol ring can be reduced to a cyclohexanol derivative.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Formation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-oxocyclohexyl]phenol.
Reduction: Formation of 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclohexyl]cyclohexanol.
Substitution: Formation of various substituted phenol derivatives.
科学的研究の応用
GT88U67BIP has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
作用機序
The mechanism of action of GT88U67BIP involves its interaction with specific molecular targets and pathways. The hydroxy group on the cyclohexyl ring can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenol ring can participate in redox reactions, affecting cellular processes.
類似化合物との比較
Similar Compounds
- 5-(1,1-Dimethyloctyl)-2-hydroxyphenol
- 5-(1,1-Dimethyloctyl)-2-[(1S,3R)-3-hydroxycyclopentyl]phenol
Uniqueness
GT88U67BIP is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties
特性
CAS番号 |
132296-11-8 |
|---|---|
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC名 |
2-[(1S,3R)-3-hydroxycyclohexyl]-5-(2-methylnonan-2-yl)phenol |
InChI |
InChI=1S/C22H36O2/c1-4-5-6-7-8-14-22(2,3)18-12-13-20(21(24)16-18)17-10-9-11-19(23)15-17/h12-13,16-17,19,23-24H,4-11,14-15H2,1-3H3/t17-,19+/m0/s1 |
InChIキー |
HNMJDLVMIUDJNH-PKOBYXMFSA-N |
SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
異性体SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)[C@H]2CCC[C@H](C2)O)O |
正規SMILES |
CCCCCCCC(C)(C)C1=CC(=C(C=C1)C2CCCC(C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















